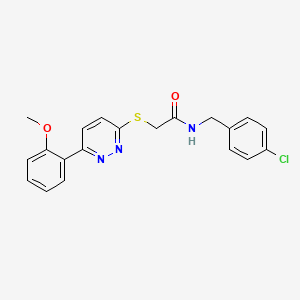

N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Description

N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a 2-methoxyphenyl group at the 6-position and a thioether linkage to an acetamide moiety. This compound is hypothesized to exhibit pharmacological relevance due to structural motifs shared with known bioactive molecules, such as methoxyaryl groups (linked to anticancer activity) and chlorobenzyl substituents (associated with enhanced metabolic stability) .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c1-26-18-5-3-2-4-16(18)17-10-11-20(24-23-17)27-13-19(25)22-12-14-6-8-15(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLMWMJFCPHYDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzyl chloride, 2-methoxyphenyl hydrazine, and other reagents. The key steps could involve:

- Formation of the pyridazine ring through cyclization reactions.

- Introduction of the thioacetamide group via nucleophilic substitution.

- Final coupling with 4-chlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the pyridazine ring or other functional groups using reducing agents like sodium borohydride.

Substitution: Halogenation, nitration, or other electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

The following analysis compares N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide with structurally and functionally related acetamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Comparable Acetamide Derivatives

Key Observations:

- Core Heterocycle Influence : The pyridazine core in the target compound distinguishes it from thiadiazole (e.g., 5j, 5k) or pyrimidine (e.g., 16) derivatives. Pyridazine’s electron-deficient nature may enhance binding to biological targets compared to thiadiazole .

- Substituent Effects: The 2-methoxyphenyl group in the target compound mirrors substituents in bioactive analogues (e.g., 5k), which are associated with improved solubility and target affinity . The 4-chlorobenzyl group may enhance metabolic stability relative to non-halogenated analogues .

- Physical Properties : While melting points for the target compound are unreported, analogues with chlorobenzyl groups (e.g., 5j) exhibit melting points in the 130–140°C range, suggesting similar thermal stability .

Table 2: Bioactivity of Structurally Related Acetamides

Key Insights:

- Methoxyphenyl and chlorobenzyl groups in the target compound are structurally analogous to derivatives with demonstrated anticancer activity (e.g., compound 38) .

- Thioether linkages, as in compound 5j, are associated with enhanced membrane permeability, which may benefit the target’s bioavailability .

Biological Activity

N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 497.0 g/mol |

| CAS Number | 954589-75-4 |

The structure features a pyridazine ring substituted with a chlorobenzyl group and a methoxyphenyl group, which enhances its biological reactivity and potential pharmacological effects.

Biological Activities

Research indicates that N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide exhibits several significant biological activities:

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various in vitro studies, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are reported to range from 4.69 to 156.47 µM .

- Antitumor Effects : Some derivatives of pyridazinones have shown promise in inhibiting cancer cell proliferation, indicating that N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide might have similar applications in oncology .

The exact mechanisms through which N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide exerts its biological effects are still under investigation. However, it is hypothesized that:

- The thioacetamide group may interact with various enzymes or receptors involved in inflammatory pathways.

- The chlorobenzyl moiety could enhance the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.

Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide significantly reduced markers of inflammation compared to control groups. The reduction in cytokine levels was notable, indicating a potent anti-inflammatory effect.

Study 2: Antimicrobial Efficacy

In vitro testing against a range of bacterial strains revealed that the compound inhibited growth effectively at low concentrations. For example:

- Staphylococcus aureus : MIC = 5.64 µM

- Escherichia coli : MIC = 23.15 µM

These results suggest that the compound could serve as a lead candidate for developing new antimicrobial agents .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazine-thioether intermediate via nucleophilic substitution between 6-(2-methoxyphenyl)pyridazin-3-thiol and chloroacetyl derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2 : Condensation of the intermediate with 4-chlorobenzylamine using coupling agents like EDCI/HOBt in dichloromethane .

Optimization : Control reaction temperature (60–80°C), use anhydrous solvents, and monitor progress via TLC or HPLC. Yield improvements (>70%) are achieved by slow addition of reagents and inert atmosphere .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, chlorobenzyl aromatic protons at δ 7.2–7.5 ppm) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z ~454) .

Q. What preliminary biological screening assays are appropriate for this compound?

- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) to assess IC₅₀ .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., naphthyl) to assess effects on target binding .

- Linker Modification : Replace the thioether (-S-) with sulfoxide or sulfone groups to modulate electronic properties .

- Biological Testing : Compare modified analogs in dose-response assays (e.g., IC₅₀ shifts in kinase inhibition) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Reproducibility : Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Compare data across cell lines (e.g., HT-29 vs. PC-3) to identify cell-type-specific effects .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific interactions .

Q. How can reaction conditions be tailored to minimize byproducts during large-scale synthesis?

- Catalyst Screening : Test Pd/C or Fe powder for reduction steps to improve selectivity .

- Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions .

- Process Monitoring : Use inline FTIR or PAT (Process Analytical Technology) to detect intermediates .

Q. What mechanistic studies elucidate the compound’s mode of action in cancer cells?

Q. How can degradation pathways be analyzed to improve formulation stability?

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and hydrolytic conditions (pH 1–13) .

- HPLC-MS Analysis : Identify degradation products (e.g., hydrolysis of the acetamide group) .

- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations .

Methodological Guidance

Q. Designing a Robust SAR Study

Q. Validating Analytical Methods for Impurity Profiling

- HPLC Validation : Assess precision (RSD <2%), accuracy (spiked recovery 98–102%), and LOD/LOQ .

- Reference Standards : Use USP-grade reagents for calibration .

Q. Addressing Synthetic Challenges in Thioether Formation

- Alternative Thiol Sources : Use 3-mercaptopyridazine derivatives pre-functionalized with protecting groups .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours at 100°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.